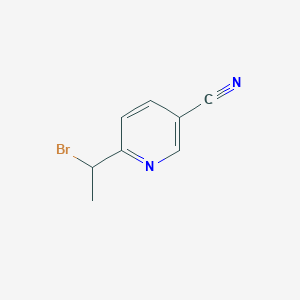
6-(1-Bromoethyl)pyridine-3-carbonitrile
Descripción general
Descripción
6-(1-Bromoethyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives It features a bromine atom attached to an ethyl group at the 6-position of the nicotinonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Bromoethyl)pyridine-3-carbonitrile typically involves the bromination of an appropriate precursor. One common method is the bromination of 6-ethyl nicotinonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Bromoethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
6-(1-Bromoethyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(1-Bromoethyl)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and nitrile group can interact with specific molecular targets, altering their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromomethyl-nicotinonitrile: Similar structure but with a bromomethyl group instead of a bromoethyl group.
6-Chloroethyl-nicotinonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
6-(1-Bromoethyl)pyridine: Similar structure but without the nitrile group.
Uniqueness
6-(1-Bromoethyl)pyridine-3-carbonitrile is unique due to the presence of both a bromoethyl group and a nitrile group, which confer specific reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
6-(1-bromoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6(9)8-3-2-7(4-10)5-11-8/h2-3,5-6H,1H3 |
Clave InChI |
RKHOBFIUGKHINZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)C#N)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













